1-Methyl-3-(2-(phenylamino)ethyl)urea
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Overview
Description
1-Methyl-3-(2-(phenylamino)ethyl)urea is an organic compound with the molecular formula C10H15N3O It is a derivative of urea, characterized by the presence of a phenylamino group attached to an ethyl chain, which is further connected to a methylated urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-(phenylamino)ethyl)urea can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with ethyl isocyanate to form an intermediate, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials, including phenylamine and ethyl isocyanate, are sourced in bulk to reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-(phenylamino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-30°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50-70°C.
Substitution: Halogenated reagents (e.g., bromine, chlorine); temperatures around 40-60°C.
Major Products Formed:
Oxidation: Urea derivatives with oxidized phenylamino groups.
Reduction: Amine derivatives with reduced phenylamino groups.
Substitution: Halogenated urea derivatives.
Scientific Research Applications
1-Methyl-3-(2-(phenylamino)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer and neurological disorders. Its derivatives are evaluated for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(phenylamino)ethyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The phenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of target proteins. The compound may also influence signaling pathways by altering the conformation of key molecules, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-Methyl-3-(2-(phenylamino)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)guanidine: Contains a guanidine group instead of the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)carbamate: Features a carbamate group in place of the urea moiety.
Uniqueness: 1-Methyl-3-(2-(phenylamino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylamino and methylated urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(2-anilinoethyl)-3-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)13-8-7-12-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H2,11,13,14) |
InChI Key |
FDYUBEBTRLNSGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCNC1=CC=CC=C1 |
Origin of Product |
United States |
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